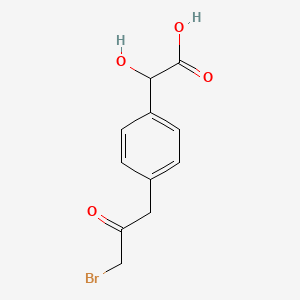
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO4. This compound is characterized by the presence of a bromine atom, a carboxy(hydroxy)methyl group, and a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the treatment of the diacetate of the precursor with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This reaction yields the desired brominated product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced forms.
Applications De Recherche Scientifique
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carboxy(hydroxy)methyl group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: Another brominated compound with a slightly different structure.
Uniqueness: 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a carboxy(hydroxy)methyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11BrO4 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
2-[4-(3-bromo-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11BrO4/c12-6-9(13)5-7-1-3-8(4-2-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
Clé InChI |
BHWZWDBGHRJECV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)CBr)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


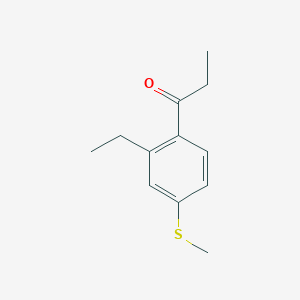
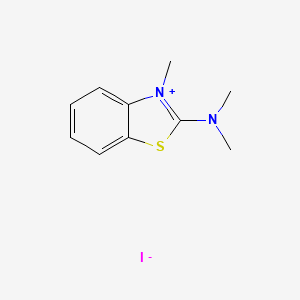
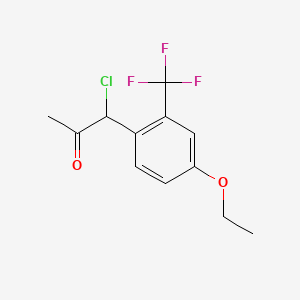
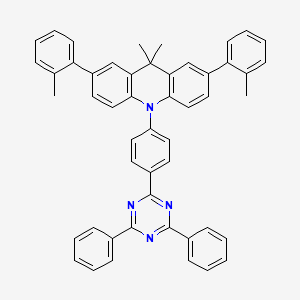
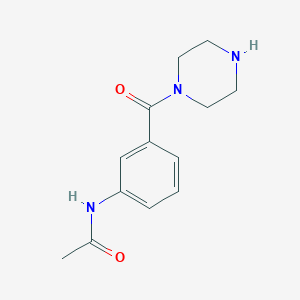
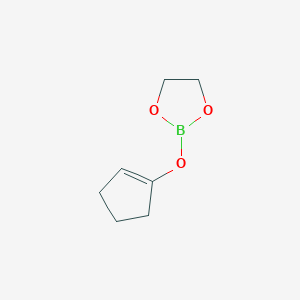
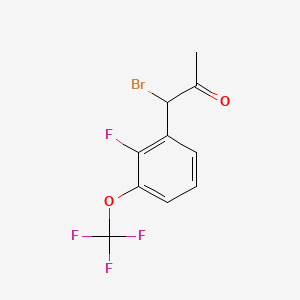
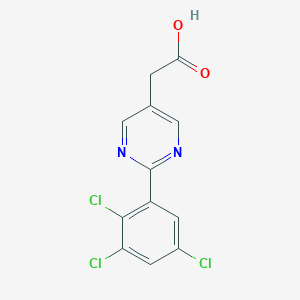

![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)
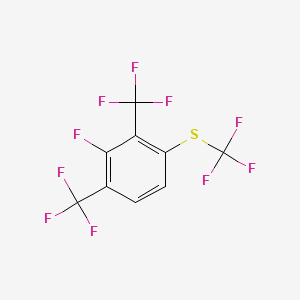
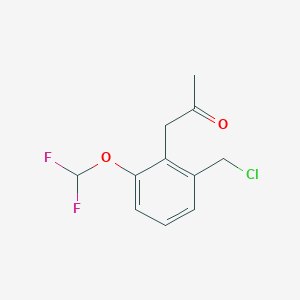
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
